3-Methylcyclopentanol
Overview
Description
3-Methylcyclopentanol is a compound that can be derived from various chemical reactions involving cyclopentane derivatives. While the specific compound 3-Methylcyclopentanol is not directly mentioned in the provided papers, insights into its molecular structure and reactivity can be inferred from studies on similar cyclopentane derivatives.
Synthesis Analysis
The synthesis of cyclopentane derivatives can be achieved through various methods. For instance, the N-heterocyclic carbene-catalyzed reaction of chalcones and enals leads to the efficient synthesis of 1,3,4-trisubstituted cyclopentenes . Similarly, the reaction of methylcyclopentane with photo-excited Hg atoms results in the formation of methylcyclopentenes and other products . Oxidatively initiated NHC-catalyzed synthesis can also produce 3,4-disubstituted cyclopentanones . These methods, while not directly synthesizing 3-Methylcyclopentanol, provide a framework for the types of reactions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives, including potential isomers of 3-Methylcyclopentanol, can be influenced by the substituents on the cyclopentane ring. For example, the synthesis of 2,2-disubstituted cyclopentane-1,3-diols demonstrates the impact of substituents on the stereochemistry of the cyclopentane core . Additionally, the spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone provides insights into the distribution of conformers and the effect of solvent and temperature on the compound's structure .
Chemical Reactions Analysis
Cyclopentane derivatives undergo various chemical reactions. The regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes is an example of the reactivity of such compounds . Moreover, the synthesis of 5-methylenecyclopentanone-3-carboxylic acid, an antitumor isomer of sarkomycin, showcases the potential for cyclopentane derivatives to participate in reactions with significant biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives can be quite diverse. The reaction of methylcyclopentane with Hg atoms, for instance, reveals information about the reaction kinetics and product distribution, which are influenced by the physical properties of the starting materials and the reaction conditions . The spectroscopic studies of (R)-3-methylcyclopentanone provide detailed information on the solvent and temperature effects on the compound's physical properties, such as optical rotation and electronic circular dichroism .
Scientific Research Applications
Thermodynamic Properties : Research on cyclopentane and its derivatives, including methylcyclopentane, has provided insights into their thermodynamic properties. These studies have confirmed the accuracy of incremental methods for calculating the thermodynamic functions of related substances, contributing to our understanding of chemical thermodynamics (McCullough et al., 1959).
Chemical Reactions and Synthesis : The ring expansion of 1-Haloethynyl-2-methylcyclopentanols has been explored, highlighting the stereo-selectivity of these reactions based on the position of the methyl and hydroxyl groups (Herault & Nelis, 1996).
Formation of Carbonium Ions : Studies on 1-Methylcyclopentyl cation demonstrate its formation from 1-methylcyclopentanol, contributing to the understanding of carbonium ion stability and hydrocarbon isomerization mechanisms (Olah et al., 1967).
Catalysis and Hydrogenolysis : Investigations into the hydrogenolysis of methylcyclopentane and isomerization reactions on various catalysts have provided insights into the catalytic processes and mechanisms involved in hydrocarbon transformations (Díaz et al., 1983).
Circular Dichroism in Molecular Ions : The circular dichroism of molecular ions, including those of 3-methylcyclopentanone, has been investigated using laser mass spectrometry, revealing the influence of structural changes on ionic circular dichroism (Logé & Boesl, 2012).
Photoelectron Spectroscopy and Dichroism : Photoelectron circular dichroism studies of 3-methylcyclopentanone have been conducted, showing the sensitivity of this methodology to conformational changes in chiral molecular systems (Turchini et al., 2013).
Antibacterial Activity : The antibacterial activity of 3-methylcyclopentanone derivatives has been evaluated, with findings indicating potential as cyclopentanone antibiotics based on certain molecular parameters (Tonari & Sameshima, 2000).
Safety And Hazards
3-Methylcyclopentanol is classified as a flammable liquid (Category 3), and it has a hazard statement H226 indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment . In case of skin contact, it is advised to wash off with soap and plenty of water .
properties
IUPAC Name |
3-methylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALHWXMCIRWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864853 | |
Record name | 3-Methylcyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclopentanol | |
CAS RN |
18729-48-1 | |
Record name | 3-Methylcyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18729-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclopentanol, mixed isomers | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018729481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclopentanol, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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